

A Technical Guide to 5-Bromoisophthalaldehyde for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Bromoisophthalaldehyde*

Cat. No.: *B057381*

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **5-Bromoisophthalaldehyde**, a versatile bifunctional building block with significant potential in medicinal chemistry and materials science. The document details its chemical properties, synthesis, and purification, and offers a comparative analysis of commercial suppliers. A significant focus is placed on its application in the synthesis of bioactive molecules, particularly Schiff base derivatives with demonstrated antimicrobial and anticancer activities. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights and detailed experimental protocols to facilitate its use in advanced research endeavors.

Introduction: The Strategic Importance of 5-Bromoisophthalaldehyde

5-Bromoisophthalaldehyde (CAS No. 120173-41-3) is an aromatic dialdehyde featuring a bromine substituent on the benzene ring. This unique combination of reactive aldehyde groups and a functionalizable bromine atom makes it a highly valuable precursor in organic synthesis. The two aldehyde moieties offer sites for the construction of complex molecular architectures, such as macrocycles and heterocyclic systems, while the bromine atom can be readily modified through various cross-coupling reactions, enabling further diversification of the molecular scaffold.

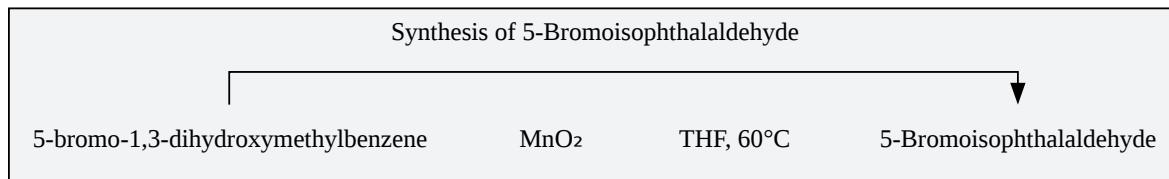
Its utility is particularly pronounced in the development of novel therapeutic agents. The structural motifs accessible from **5-Bromoisophthalaldehyde** are prevalent in many biologically active compounds. Furthermore, its role as a linker or core component in the burgeoning field of "beyond Rule of 5" (bRo5) molecules, including Proteolysis Targeting Chimeras (PROTACs), underscores its contemporary relevance in drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of **5-Bromoisophthalaldehyde** is essential for its effective use in synthesis.

Property	Value	Reference
Molecular Formula	C ₈ H ₅ BrO ₂	[1]
Molecular Weight	213.03 g/mol	[1]
Appearance	White to pale-yellow or yellow-brown solid/crystal	[1]
Melting Point	120-130 °C	[1]
Boiling Point	307.1 °C at 760 mmHg	[1]
Purity	Typically >97% (GC)	[1]
Storage Conditions	Refrigerator (2-8°C), under inert gas atmosphere	[1]

Characterization: Standard analytical techniques for confirming the identity and purity of **5-Bromoisophthalaldehyde** include:


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight.
- Infrared (IR) Spectroscopy: To identify the characteristic aldehyde C=O and C-Br stretching frequencies.

- Gas Chromatography (GC): To determine purity.

Synthesis and Purification of 5-Bromoisophthalaldehyde

While commercially available, understanding the synthesis of **5-Bromoisophthalaldehyde** provides valuable insights into potential impurities and reaction byproducts. A common laboratory-scale synthesis involves the oxidation of 5-bromo-1,3-dihydroxymethylbenzene.

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Oxidation of 5-bromo-1,3-dihydroxymethylbenzene.

Experimental Protocol: Oxidation of 5-bromo-1,3-phenylenedimethanol

This protocol is adapted from established literature procedures.

Materials:

- 5-bromo-1,3-phenylenedimethanol
- Manganese(IV) dioxide (activated)
- Tetrahydrofuran (THF), anhydrous
- Diatomaceous earth (Celite®)

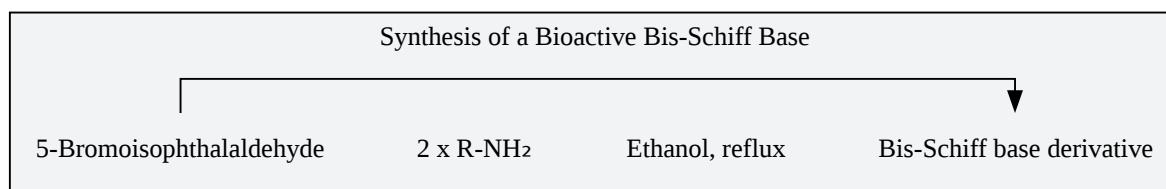
Procedure:

- To a solution of 5-bromo-1,3-phenylenedimethanol (3.60 g, 16.6 mmol) in anhydrous tetrahydrofuran (250 mL), add activated manganese(IV) dioxide (35.5 g, 408 mmol).
- Heat the reaction mixture to 60 °C and stir vigorously for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the manganese dioxide.
- Wash the filter cake with additional THF.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization or column chromatography to obtain **5-Bromoisophthalaldehyde** as a white solid.

Commercial Availability

A variety of chemical suppliers offer **5-Bromoisophthalaldehyde**, with purities and quantities suitable for research and development purposes.

Supplier	Purity	Available Quantities
Sigma-Aldrich	≥97%	Gram scale
TCI Chemicals	>98.0% (GC)	Gram to bulk scale
BLD Pharm	≥97%	Gram to kilogram scale
Parchem	Inquire for specifications	Bulk quantities
CookeChem	98%	Milligram to gram scale


Applications in the Synthesis of Bioactive Molecules

The bifunctional nature of **5-Bromoisophthalaldehyde** makes it an ideal starting material for constructing a diverse array of bioactive compounds. One of the most direct applications is in the synthesis of Schiff base derivatives, which are known to exhibit a wide range of pharmacological activities.

Synthesis of Biologically Active Schiff Base Derivatives

Schiff bases are formed through the condensation of an aldehyde or ketone with a primary amine. The resulting imine or azomethine group (-C=N-) is a key pharmacophore in many bioactive molecules. The two aldehyde groups of **5-Bromoisophthalaldehyde** allow for the synthesis of bis-Schiff bases, expanding the structural diversity and potential biological interactions.

Reaction Scheme: Synthesis of a Bis-Schiff Base

[Click to download full resolution via product page](#)

Caption: General synthesis of a bis-Schiff base from **5-Bromoisophthalaldehyde**.

Experimental Protocol: Synthesis of a 5-Bromo-isatin Schiff Base Derivative with Potential Antimicrobial Activity

This protocol is a representative example of the synthesis of a heterocyclic Schiff base derivative with potential biological activity.[\[2\]](#)

Materials:

- **5-Bromoisophthalaldehyde**

- Substituted primary amine (e.g., p-toluidine)
- Glacial acetic acid (catalyst)
- Dimethylformamide (DMF) or Ethanol

Procedure:

- Dissolve **5-Bromoisophthalaldehyde** (1 mmol) in a suitable solvent such as dimethylformamide (DMF) or ethanol (20 mL).
- Add the primary aromatic amine (2 mmol) to the solution.
- Add a catalytic amount of glacial acetic acid (2-3 drops).
- Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture to room temperature.
- The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Biological Significance of Schiff Base Derivatives

Schiff bases derived from various aldehydes have demonstrated a wide spectrum of biological activities, including:

- Antimicrobial Activity: The imine group is crucial for their antibacterial and antifungal properties.[3][4]
- Anticancer Activity: Many Schiff base-metal complexes have shown significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory and Antioxidant Properties.[3]

The incorporation of the **5-Bromoisophthalaldehyde** scaffold provides a platform for creating novel Schiff base derivatives with potentially enhanced or unique biological profiles. The bromine atom can be further functionalized to modulate properties such as lipophilicity, metabolic stability, and target binding affinity.

Future Perspectives and Advanced Applications

Beyond Schiff base synthesis, **5-Bromoisophthalaldehyde** is a promising building block for several advanced applications in drug discovery and materials science:

- **Macrocycle Synthesis:** The two aldehyde groups can be utilized in macrocyclization reactions to create complex ring systems. Macrocycles are of great interest in drug discovery as they can tackle challenging protein-protein interaction targets.[5][6]
- **PROTACs and Molecular Glues:** The bifunctional nature of **5-Bromoisophthalaldehyde** makes it a candidate for the synthesis of linkers used in PROTACs, which are designed to induce the degradation of target proteins.
- **Fluorescent Probes:** The aromatic core and reactive handles can be elaborated to synthesize fluorescent probes for biological imaging.[7][8]
- **Metal-Organic Frameworks (MOFs):** The dialdehyde can serve as an organic linker in the construction of MOFs, which have applications in drug delivery and bio-imaging.[9][10]
- **DNA-Binding Agents:** The planar aromatic structure can be incorporated into molecules designed to interact with DNA, with potential applications in anticancer therapy.[11][12]

Conclusion

5-Bromoisophthalaldehyde is a versatile and strategically important chemical building block for researchers in drug discovery and materials science. Its commercial availability and well-defined synthesis provide a solid foundation for its use in a wide range of applications. The ability to readily form bioactive Schiff base derivatives, coupled with its potential in the synthesis of macrocycles, PROTACs, and other advanced molecular architectures, positions **5-Bromoisophthalaldehyde** as a key reagent for the development of next-generation therapeutics and research tools. This guide provides the foundational knowledge and practical

protocols to empower researchers to effectively utilize this valuable compound in their scientific pursuits.

References

- Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size. (2022).
- A comprehensive review on synthesis and biological activity of schiff bases. (n.d.). SciSpace. [\[Link\]](#)
- Binding of 5-bromouracil-containing S/MAR DNA to the Nuclear M
- The preparation of metal–organic frameworks and their biomedical applic
- Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights. (2025). PubMed Central. [\[Link\]](#)
- Fluorescent Probes for Biological Imaging. (n.d.). PubMed Central. [\[Link\]](#)
- Strategies for the Diversity-Oriented Synthesis of Macrocycles. (2019). David Spring's group. [\[Link\]](#)
- Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. (2022). Teikyo Medical Journal. [\[Link\]](#)
- Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applic
- Synthesis, Characterization and Study of Antimicrobial Activity of Some New Schiff base Derivatives Containing 5-Bromolsatin Moiety | Request PDF. (n.d.).
- Development of fluorescent probes for bioimaging applic

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Bromoisophthalaldehyde | 120173-41-3 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. teikyomedicaljournal.com [teikyomedicaljournal.com]

- 5. Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Fluorescent Probes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The preparation of metal–organic frameworks and their biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Binding of 5-bromouracil-containing S/MAR DNA to the nuclear matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 5-Bromoisonphthalaldehyde for Advanced Research and Drug Development]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057381#commercial-suppliers-of-5-bromoisonphthalaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com